molecular formula C16H15NO B2858647 3-(1-Naphthylamino)cyclohex-2-en-1-one CAS No. 326610-91-7

3-(1-Naphthylamino)cyclohex-2-en-1-one

Cat. No. B2858647
CAS RN: 326610-91-7
M. Wt: 237.302
InChI Key: ROEDTQBQKAUASI-UHFFFAOYSA-N
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Description

“3-(1-Naphthylamino)cyclohex-2-en-1-one” is a chemical compound, but there’s not much detailed information available about it .

Scientific Research Applications

Tautomeric Stability and Solvent Effects

Gibbs free energies, based on Density Functional Theory (DFT) calculations, have demonstrated the stability of tautomeric forms related to compounds structurally similar to 3-(1-Naphthylamino)cyclohex-2-en-1-one. Enaminone forms have shown to be the most stable in certain conditions, with zwitterionic character being enhanced by structural modifications such as naphthoannulation. This indicates the compound's potential utility in exploring solvent effects on tautomer stability and the influence of substituents on tautomeric equilibria (Dobosz, Mućko, & Gawinecki, 2020).

Structural Characterization and Crystallography

The synthesis and characterization of derivatives structurally related to 3-(1-Naphthylamino)cyclohex-2-en-1-one have been extensively studied. For instance, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a compound with a similar backbone, has been analyzed through X-ray diffraction, revealing insights into molecular conformations and intermolecular interactions. These studies are crucial for understanding the structural aspects of such compounds, which can have implications in materials science and molecular design (Özer, Arslan, VanDerveer, & Külcü, 2009).

Catalytic Applications

Research on catalysts incorporating structures analogous to 3-(1-Naphthylamino)cyclohex-2-en-1-one has shown potential in selective hydrogenation processes. For example, Pd nanoparticles supported on mesoporous graphitic carbon nitride have been found to promote the selective formation of cyclohexanone from phenol under mild conditions. This highlights the compound's relevance in catalysis, particularly in the efficient and selective synthesis of industrial chemicals (Wang, Yao, Li, Su, & Antonietti, 2011).

Photocycloaddition Reactions

The photocycloaddition reactions involving cyclohex-2-enones and derivatives, closely related to the core structure of 3-(1-Naphthylamino)cyclohex-2-en-1-one, have been investigated, revealing their potential in organic synthesis and material science. These reactions can lead to the formation of complex molecular architectures under controlled conditions, providing insights into the reactivity and application of such compounds in synthetic chemistry (Inhülsen, Schmidt, & Margaretha, 2010).

Synthetic Methodologies and Chemical Reactions

Studies on the reactivity of compounds structurally related to 3-(1-Naphthylamino)cyclohex-2-en-1-one have contributed to the development of new synthetic methodologies. For instance, reactions involving β-naphthol, propargyl alcohols, and isocyanides in the presence of Lewis acids have been explored, leading to the synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides. Such research opens new pathways for the synthesis of complex molecules and can inform the development of novel pharmacological agents (Nizami & Hua, 2018).

properties

IUPAC Name

3-(naphthalen-1-ylamino)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c18-14-8-4-7-13(11-14)17-16-10-3-6-12-5-1-2-9-15(12)16/h1-3,5-6,9-11,17H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEDTQBQKAUASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Naphthylamino)cyclohex-2-en-1-one

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